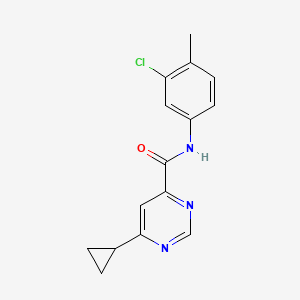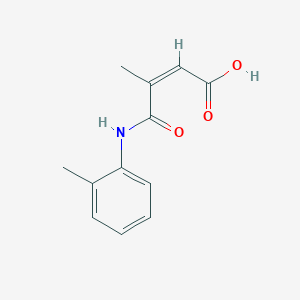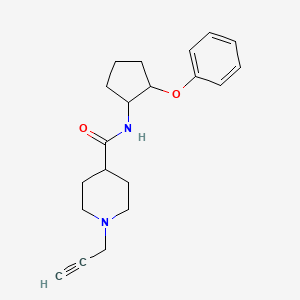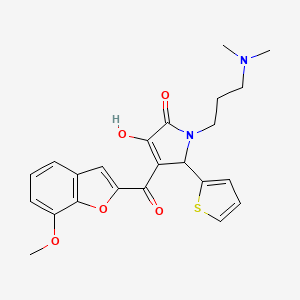
2-((2-chloro-6-fluorobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-chloro-6-fluorobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one, also known as CFT or WIN 35,065-2, is a potent and selective dopamine reuptake inhibitor. It has been extensively studied for its potential use in treating neurological and psychiatric disorders, such as Parkinson's disease and addiction.
Scientific Research Applications
Antifolate and Antitumor Agents
- Inhibitors of Dihydrofolate Reductase : This compound is related to nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates, which have shown activity as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. They have also been evaluated for their antitumor activity against certain types of cancer (Robson et al., 1997).
Anti-Cancer Activity
- Lung Cancer Treatment : Related compounds, specifically fluoro-substituted benzo[b]pyrans, have been found effective against lung cancer. They show significant anticancer activity at low concentrations compared to standard drugs (Hammam et al., 2005).
Antimicrobial and Cytotoxic Activities
- Antimicrobial and Cytotoxic Properties : Derivatives of this compound have been studied for their antimicrobial and cytotoxic activities. Certain derivatives exhibit significant growth inhibitory effects on bacteria like E. coli and B. cereus, and also display anticancer and apoptotic activities (ÖztÜrk et al., 2019).
Antibacterial Activity
- Antibacterial Agents : Analogs of this compound, specifically 2,4-diamino-5-benzylpyrimidines, have been studied as antibacterial agents. These include derivatives synthesized through electrophilic substitution and amidification processes (Rauckman & Roth, 1980).
Antiviral Activity
- HIV-1 Inhibition : Some derivatives of this compound, particularly 2-Cl-6-F-S-DABOs, have been evaluated for their activity against HIV-1 in infected cells and HIV-1 reverse transcriptase enzymes. These derivatives have shown picomolar activity against wild-type HIV-1 and have exhibited significant antiviral activity (Rotili et al., 2014).
Antiallergic Agents
- Antiallergic Compounds : N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which are related to this compound, have been synthesized as antiallergic agents. They exhibit significant potency in inhibiting allergic reactions, surpassing established drugs in some assays (Menciu et al., 1999).
HIV Integrase Inhibitors
- HIV-1 Integrase Inhibition : N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, structurally related to this compound, have been identified as potent inhibitors of HIV-integrase-catalyzed strand transfer processes, highlighting their potential as antiviral agents (Pace et al., 2007).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2OS/c1-3-9-8(2)17-14(18-13(9)19)20-7-10-11(15)5-4-6-12(10)16/h4-6H,3,7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADBTYOARXTPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2999035.png)


![2-(2-fluorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2999040.png)

![5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2999042.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-6-chloro-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2999044.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2999045.png)
![5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2999048.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2999049.png)
![2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one](/img/structure/B2999052.png)
![2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2999054.png)
